2-cycloheptyl-2-methylpropan-1-amine hydrochloride
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Overview
Description
2-cycloheptyl-2-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C11H23N·HCl. It is a derivative of cycloheptyl amine and is used in various scientific research applications. The compound is known for its unique structure, which includes a cycloheptyl ring and a methylpropan-1-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cycloheptyl-2-methylpropan-1-amine hydrochloride typically involves the reaction of cycloheptyl ketone with methylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone to the corresponding amine. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the synthesis of the intermediate cycloheptyl ketone, followed by its reduction and subsequent conversion to the hydrochloride salt. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cycloheptyl-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Cycloheptyl ketone or cycloheptyl carboxylic acid.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
2-cycloheptyl-2-methylpropan-1-amine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-cycloheptyl-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
Cycloheptylamine: A simpler analog with a similar cycloheptyl ring structure but lacking the methylpropan-1-amine group.
2-cyclohexyl-2-methylpropan-1-amine: A structurally similar compound with a cyclohexyl ring instead of a cycloheptyl ring.
2-cyclooctyl-2-methylpropan-1-amine: Another analog with a cyclooctyl ring.
Uniqueness
2-cycloheptyl-2-methylpropan-1-amine hydrochloride is unique due to its specific ring size and the presence of both cycloheptyl and methylpropan-1-amine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
2768326-47-0 |
---|---|
Molecular Formula |
C11H24ClN |
Molecular Weight |
205.8 |
Purity |
95 |
Origin of Product |
United States |
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